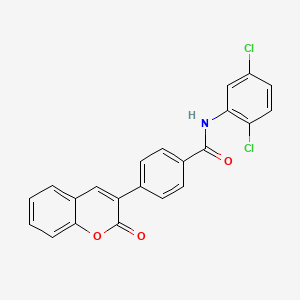![molecular formula C24H23N5O5 B4134299 Ethyl 4-[[2,3-bis(furan-2-yl)quinoxalin-6-yl]carbamoyl]piperazine-1-carboxylate](/img/structure/B4134299.png)
Ethyl 4-[[2,3-bis(furan-2-yl)quinoxalin-6-yl]carbamoyl]piperazine-1-carboxylate
描述
Ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and is further functionalized with furan rings and a piperazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2,3-bis(furan-2-yl)quinoxalin-6-yl]carbamoyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound. The furan rings are then introduced via a Friedel-Crafts acylation reaction. The piperazine moiety is incorporated through nucleophilic substitution reactions, and the final esterification step yields the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and selectivity. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products
Oxidation: Furanones and quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 4-[[2,3-bis(furan-2-yl)quinoxalin-6-yl]carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. The furan rings and piperazine moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biological pathways, making it a promising compound for therapeutic applications.
相似化合物的比较
Ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate can be compared with other quinoxaline derivatives and piperazine-containing compounds:
Quinoxaline Derivatives: Similar compounds include 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline. These compounds share the quinoxaline core but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Piperazine-Containing Compounds: Examples include piperazine-1-carboxylate and N-phenylpiperazine. These compounds contain the piperazine moiety but differ in their additional functional groups, affecting their pharmacological properties.
Ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate stands out due to its unique combination of furan rings, quinoxaline core, and piperazine moiety, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 4-[[2,3-bis(furan-2-yl)quinoxalin-6-yl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-2-32-24(31)29-11-9-28(10-12-29)23(30)25-16-7-8-17-18(15-16)27-22(20-6-4-14-34-20)21(26-17)19-5-3-13-33-19/h3-8,13-15H,2,9-12H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVCRJYUFHVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-CHLOROPHENYL)-4-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOL-5-YL]FURAN-2-CARBOXAMIDE](/img/structure/B4134219.png)
![1-(4-bromophenyl)-7-chloro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134228.png)
![N-{2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4134238.png)
![N-(1-{4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4134244.png)
![Ethyl 2-[[5-(4-butoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B4134250.png)
![3-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4134252.png)
![Ethyl 4-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4134261.png)

![N-({5-[(4-bromobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-3,4-dimethoxybenzamide](/img/structure/B4134271.png)
![N-methyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline](/img/structure/B4134279.png)
![3-(4-biphenylyl)-5-(3-pyridinylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4134281.png)
![1-(3-bromophenyl)-7-fluoro-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134285.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4134292.png)
![2-(1-adamantyl)-N-[(benzylamino)carbonothioyl]acetamide](/img/structure/B4134310.png)
